5-(difluoromethoxy)-2-methylbenzoic acid
Description
5-(Difluoromethoxy)-2-methylbenzoic acid is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCF$2$H) group at the 5-position and a methyl (-CH$3$) group at the 2-position of the aromatic ring.
Properties
CAS No. |
1227153-21-0 |
|---|---|
Molecular Formula |
C9H8F2O3 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents to introduce the difluoromethoxy group . The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium tert-butoxide to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-(difluoromethoxy)-2-methylbenzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethoxy)-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-(difluoromethoxy)-2-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(difluoromethoxy)-2-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved may include inhibition of protein synthesis or disruption of cellular signaling mechanisms .
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : Inferred as C$9$H$8$F$2$O$3$ (based on substitution patterns of similar compounds in ).
- Functional Groups : Carboxylic acid (-COOH), difluoromethoxy (-OCF$2$H), and methyl (-CH$3$).
- Properties : The difluoromethoxy group enhances electronegativity and metabolic stability, while the methyl group contributes to steric effects and lipophilicity.
Comparison with Similar Compounds
The following table and analysis compare 5-(difluoromethoxy)-2-methylbenzoic acid with structurally or functionally related benzoic acid derivatives:
Key Findings:
Bromine and trifluoromethyl substituents () amplify steric bulk and electronegativity, affecting reactivity in cross-coupling reactions.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for 3,4-bis(benzyloxy)-5-(difluoromethoxy)benzoic acid (), involving protective-group strategies to avoid side reactions.
- In contrast, 5-bromo-2,4-difluorobenzoic acid () is synthesized via a one-step bromination process in sulfuric acid, emphasizing cost efficiency.
Biological Relevance :
- Fluorinated benzoic acids, such as pantoprazole (), utilize the difluoromethoxy group to improve gastric acid stability and bioavailability.
- The methyl group in this compound may enhance membrane permeability compared to halogenated analogues (e.g., 5-bromo derivatives in ).
Market and Applications :
- Derivatives like 5-(chlorosulfonyl)-2-methylbenzoic acid () are industrially significant for sulfonamide drug synthesis, with a projected global market growth.
- The difluoromethoxy moiety is increasingly prioritized in kinase inhibitors () and anti-inflammatory agents due to its metabolic resistance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
